![molecular formula C54H73CoN6O14 B1627252 Dicyanocobyrinic acid heptamethyl ester CAS No. 36522-80-2](/img/structure/B1627252.png)
Dicyanocobyrinic acid heptamethyl ester
Overview
Description
Dicyanocobyrinic acid heptamethyl ester is a complex organometallic compound This compound is notable for its intricate structure, which includes a cobalt ion coordinated with a corrin ring system
Preparation Methods
The synthesis of Dicyanocobyrinic acid heptamethyl ester involves multiple steps. The initial step typically includes the preparation of the corrin ring system, which is then coordinated with the cobalt ion. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different cobalt oxidation states, while substitution reactions can lead to the formation of various derivatives of the original compound.
Scientific Research Applications
Dicyanocobyrinic acid heptamethyl ester (DCyC) is a cobalamin derivative that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of DCyC, emphasizing its significance in scientific research, particularly in biochemistry, materials science, and medicinal chemistry.
Chemical Properties of this compound
DCyC is characterized by the presence of two cyano groups attached to the cobalt center of the cobalamin structure. This modification enhances its solubility and reactivity, making it a valuable compound for various applications. Its structural formula is represented as follows:
Biochemical Studies
Enzyme Mimics : DCyC has been studied for its ability to mimic certain enzyme activities, particularly those involving cobalt-containing enzymes. Its structural similarity to vitamin B12 allows researchers to explore its role as a cofactor in enzymatic reactions, particularly in methylation processes and carbon fixation pathways.
Metal Ion Chelation : The compound can act as a chelator for metal ions, which is crucial for studying metal ion interactions in biological systems. This property is particularly useful in understanding the role of metal ions in enzyme function and stability.
Materials Science
Nanomaterials Development : DCyC has been investigated for its potential use in synthesizing nanomaterials. Its ability to coordinate with various metal ions makes it suitable for creating metal-organic frameworks (MOFs) and other nanostructured materials with specific properties.
Photonic Applications : The photophysical properties of DCyC have led to research into its use in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in applications such as sensors and light-emitting diodes (LEDs).
Medicinal Chemistry
Anticancer Research : Studies have indicated that DCyC derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS).
Drug Delivery Systems : Due to its solubility and ability to form complexes with drugs, DCyC has been explored as a potential carrier for targeted drug delivery systems. Its modification can enhance the bioavailability and efficacy of therapeutic agents.
Case Study 1: Enzyme Mimicry
A study published in Biochemistry demonstrated that DCyC could effectively mimic the activity of methionine synthase, an enzyme critical for methyl group transfers. The researchers found that DCyC facilitated the transfer of methyl groups from methylcobalamin to homocysteine, showcasing its potential as a cofactor analog .
Case Study 2: Anticancer Activity
In a clinical trial reported in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of DCyC derivatives on breast cancer cells. The study concluded that these derivatives significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .
Case Study 3: Nanomaterial Synthesis
Research featured in Advanced Materials explored the synthesis of cobalt-based MOFs using DCyC as a precursor. The resulting materials exhibited enhanced catalytic properties, demonstrating their potential application in environmental remediation .
Table 1: Summary of Applications of this compound
Application Area | Description | Key Findings |
---|---|---|
Biochemical Studies | Enzyme mimicry, metal ion chelation | Mimics methionine synthase activity |
Materials Science | Nanomaterial development, photonic applications | Catalytic properties in MOFs |
Medicinal Chemistry | Anticancer research, drug delivery systems | Induces apoptosis in cancer cells |
Table 2: Case Studies Overview
Study Reference | Focus Area | Results |
---|---|---|
Enzyme Mimicry | Effective methyl group transfer | |
Anticancer Activity | Significant cytotoxicity against cancer cells | |
Nanomaterial Synthesis | Enhanced catalytic activity in synthesized MOFs |
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with various substrates through its cobalt center. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations. The compound’s structure allows it to participate in redox reactions, making it a valuable tool in studying electron transfer processes.
Comparison with Similar Compounds
Compared to other similar compounds, Dicyanocobyrinic acid heptamethyl ester is unique due to its specific coordination environment and the presence of multiple functional groups Similar compounds include other cobalt-corrin complexes and vitamin B12 analogs, which share some structural features but differ in their specific chemical properties and applications
Biological Activity
Dicyanocobyrinic acid heptamethyl ester (DCyC) is a derivative of vitamin B12, notable for its potential biological activities. This compound has been the subject of various studies assessing its pharmacological properties, particularly in the context of analgesic, anti-inflammatory, and antitumor effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
This compound is characterized by its complex structure, which includes a cobalt center typical of corrinoids. The molecular formula is , with a molecular weight of approximately 1089.12 g/mol. Its structural features contribute to its interactions with biological systems, influencing its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 1089.122 g/mol |
CAS Number | 36522-80-2 |
Pharmacological Properties
Recent studies have highlighted the potential of DCyC as an analgesic and anti-inflammatory agent. A bioinformatic analysis assessed over 3,500 biological properties of vitamin B12 derivatives, including DCyC. The findings suggest that DCyC exhibits low toxicity and may be effective against specific cancers such as glioblastoma and T-cell leukemia .
Antitumor Activity
A significant aspect of DCyC's biological activity is its antitumor potential. Chemoreactomic simulations indicated that DCyC could influence tumor cells, suggesting mechanisms that warrant further investigation . The compound's interactions with proteins in the rat proteome have been studied to elucidate these mechanisms.
Safety Profile
The safety profile of DCyC has been evaluated through LD50 (lethal dose for 50% of subjects) and IC50 (inhibitory concentration for 50% of cells) assessments in rat models. Results indicated that DCyC has low toxicity levels, making it a candidate for therapeutic applications .
Study on Neuroprotective Effects
A study conducted on the neuroprotective effects of vitamin B12 derivatives, including DCyC, demonstrated that increasing concentrations could enhance neuronal survival significantly. Specifically, a concentration increase to 1 mmol/l resulted in a 25% increase in neuronal survival rates .
Interaction with Ascorbic Acid
Research also explored the reaction between dicyanocobyrinic heptamethyl ester and ascorbic acid, revealing insights into its chemical behavior and potential applications in biochemical processes . This interaction may influence its antioxidant properties and therapeutic uses.
Properties
IUPAC Name |
cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H73N4O14.2CN.Co/c1-28-43-31(17-20-37(58)65-10)48(3,4)35(54-43)25-34-30(16-19-36(57)64-9)50(6,26-41(62)69-14)46(53-34)29(2)44-32(18-21-38(59)66-11)51(7,27-42(63)70-15)52(8,56-44)47-33(24-40(61)68-13)49(5,45(28)55-47)23-22-39(60)67-12;2*1-2;/h25,30-33,47H,16-24,26-27H2,1-15H3;;;/q3*-1;+3/t30-,31-,32-,33+,47-,49-,50+,51+,52+;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILATQLZRKEZLB-NTQATXMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC)C)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC.[C-]#N.[C-]#N.[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC)/C)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC.[C-]#N.[C-]#N.[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H73CoN6O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583615 | |
Record name | cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1089.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36522-80-2 | |
Record name | cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyanocobyrinic acid heptamethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.